molecular formula C18H20N2O5 B5699111 N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B5699111
M. Wt: 344.4 g/mol
InChI Key: LFGXVVVIZSJSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide, commonly known as '25B-NBOMe,' is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a derivative of 2C-B, a psychedelic drug that has been used for recreational purposes. 25B-NBOMe has gained popularity in recent years due to its potent psychedelic effects and availability on the black market.

Mechanism of Action

The mechanism of action of 25B-NBOMe involves its interaction with the serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin release and activation of downstream signaling pathways. This results in the characteristic psychedelic effects such as altered perception, thought, and mood. It also has affinity for other serotonin receptors, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25B-NBOMe are similar to those of other phenethylamine psychedelics. It has been found to cause alterations in brain activity, including increased blood flow to certain regions of the brain. It also causes changes in heart rate, blood pressure, and body temperature. In addition, it has been found to have effects on behavior and cognition, including altered perception, thought, and mood.

Advantages and Limitations for Lab Experiments

25B-NBOMe has several advantages for lab experiments, including its potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize, which makes it accessible for researchers. However, there are also limitations to its use in lab experiments. Its potency and potential for adverse effects make it difficult to use in animal models, and its legal status may limit its availability for research purposes.

Future Directions

For research include its potential therapeutic applications and effects on brain plasticity and neurogenesis.

Synthesis Methods

The synthesis of 25B-NBOMe is a multi-step process that involves the use of various chemical reagents. The precursor compound used for the synthesis is 2,5-dimethoxyphenethylamine, which is reacted with nitrous acid to form the corresponding nitroso compound. The nitroso compound is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 2,6-dimethoxybenzoyl chloride to form the final product, 25B-NBOMe. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

25B-NBOMe has been used in scientific research to study its effects on the central nervous system. It has been found to have potent psychedelic effects, similar to those of other phenethylamine psychedelics such as LSD and mescaline. Research has shown that 25B-NBOMe acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of many drugs. It has also been found to have affinity for other serotonin receptors such as 5-HT2B and 5-HT2C.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-5-12-8-6-7-11(2)17(12)19-18(21)13-9-15(24-3)16(25-4)10-14(13)20(22)23/h6-10H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXVVVIZSJSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

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